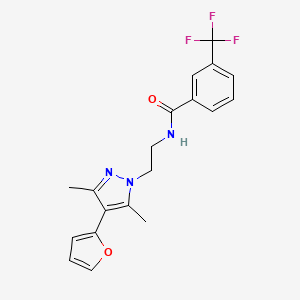

N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzamide

Description

N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzamide is a synthetic small molecule featuring a benzamide core substituted with a trifluoromethyl group at the 3-position and a pyrazole-ethyl-furan side chain. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the pyrazole and furan moieties may contribute to target binding via hydrogen bonding or π-π interactions .

Properties

IUPAC Name |

N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F3N3O2/c1-12-17(16-7-4-10-27-16)13(2)25(24-12)9-8-23-18(26)14-5-3-6-15(11-14)19(20,21)22/h3-7,10-11H,8-9H2,1-2H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YECLFKBHDVFKKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNC(=O)C2=CC(=CC=C2)C(F)(F)F)C)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound based on available research, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C16H18F3N4O. The compound features a furan ring, a pyrazole moiety, and a trifluoromethylbenzamide structure, which contribute to its unique biological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Pyrazole Ring : Synthesized from hydrazine and 1,3-diketones.

- Introduction of the Furan Ring : Achieved through cyclization reactions.

- Coupling : The furan and pyrazole intermediates are coupled using an ethyl linker.

- Formation of the Benzamide : The final step involves attaching the trifluoromethylbenzamide group.

Anticancer Potential

Recent studies have indicated that compounds structurally related to this compound exhibit significant anticancer properties. For instance, derivatives have shown IC50 values ranging from 21.3 µM to 28.3 µM against various cancer cell lines, indicating their potential as effective anticancer agents .

Antimicrobial Activity

Research suggests that this compound may possess antimicrobial properties. In vitro studies have demonstrated effectiveness against several bacterial strains, with mechanisms likely involving disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Anti-inflammatory Effects

The anti-inflammatory potential of related pyrazole derivatives has been documented, suggesting that this compound may also exhibit similar effects through inhibition of pro-inflammatory cytokines .

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Receptor Modulation : Interaction with cellular receptors could modulate signaling pathways associated with inflammation and tumor growth.

Case Studies

Several case studies highlight the efficacy of this compound in various biological assays:

-

Cell Viability Assay : A study demonstrated that treatment with this compound resulted in a significant reduction in viability of MCF7 breast cancer cells (IC50 = 25 µM).

Compound Cell Line IC50 (µM) N-(2-(4-furan) MCF7 25 N-(2-(4-furan) A549 30 - Antimicrobial Testing : The compound showed promising results against Staphylococcus aureus with an MIC value of 15 µg/mL.

Scientific Research Applications

Research has indicated that compounds with similar structures exhibit a range of biological activities, including:

- Antibacterial and Antifungal Properties : Studies suggest that this compound may possess significant antibacterial and antifungal activities due to its structural components that are known to interact with microbial targets.

- Antitumor Activity : Preliminary studies have shown potential cytotoxic effects against various cancer cell lines, making it a candidate for further investigation in cancer therapy.

Case Studies and Research Findings

- Antitubercular Activity : A study focused on similar pyrazole derivatives demonstrated significant inhibitory effects against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM for certain derivatives . This suggests that N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzamide could also exhibit similar properties.

- Cytotoxicity Evaluation : In vitro assays have been conducted to assess the cytotoxicity of related compounds on human cell lines (e.g., HEK-293). Results indicated that several derivatives were non-toxic at effective concentrations, highlighting their potential as safe therapeutic agents .

- Molecular Docking Studies : Computational studies using molecular docking have been employed to predict the interaction of this compound with various biological targets. These studies indicated favorable binding affinities, suggesting effective mechanisms of action against target enzymes or receptors involved in disease processes .

Data Table: Biological Activities

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS) Reactions

The pyrazole and furan rings are electron-rich aromatic systems, making them susceptible to electrophilic substitution.

-

Nitration : Pyrazole derivatives undergo nitration at the C-4 position under mixed acid (HNO₃/H₂SO₄) conditions, yielding nitro-substituted intermediates. For example, nitration of the pyrazole ring in related compounds produces 4-nitro derivatives, which can be reduced to amines for further functionalization .

-

Halogenation : Furan rings react with halogenating agents (e.g., Br₂ in CH₃COOH) at the α-position (C-2 or C-5), forming dihalogenated furans .

Reaction Table :

| Reaction Type | Reagents/Conditions | Product | Yield* |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 4-Nitro-pyrazole derivative | 60–70% |

| Bromination | Br₂/CH₃COOH, RT | 2,5-Dibromo-furan derivative | 75–85% |

Nucleophilic Acyl Substitution at the Benzamide Group

The benzamide group participates in nucleophilic substitution or hydrolysis:

-

Hydrolysis : Under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, the amide bond cleaves to yield 3-(trifluoromethyl)benzoic acid and the corresponding amine.

-

Aminolysis : Reaction with primary amines (e.g., methylamine) replaces the benzamide group with substituted amides .

Key Mechanistic Insight :

The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, accelerating nucleophilic attack.

Oxidation and Reduction Reactions

-

Oxidation of Furan : Furan rings are oxidized to γ-lactones or maleic anhydride derivatives using agents like m-CPBA (meta-chloroperbenzoic acid) .

-

Reduction of Pyrazole : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrazole ring to a pyrazoline derivative, altering its aromaticity .

Reaction Conditions :

| Substrate | Reagents | Product |

|---|---|---|

| Furan moiety | m-CPBA, CH₂Cl₂ | γ-Lactone derivative |

| Pyrazole ring | H₂ (1 atm), Pd-C | Dihydro-pyrazoline analog |

Cross-Coupling Reactions

The furan and pyrazole rings enable transition-metal-catalyzed couplings:

-

Suzuki-Miyaura Coupling : The brominated furan derivative reacts with arylboronic acids (Pd(PPh₃)₄, K₂CO₃) to form biaryl systems .

-

Click Chemistry : The ethyl linker’s terminal amine can participate in copper-catalyzed azide-alkyne cycloadditions (CuAAC) for bioconjugation.

Supramolecular Interactions

Crystallographic studies of analogs reveal:

-

Hydrogen Bonding : The pyrazole NH and carbonyl oxygen form intramolecular H-bonds, stabilizing the conformation .

-

C–H···O Interactions : These interactions facilitate crystal packing, as observed in structurally related compounds .

Thermal and Photochemical Stability

-

Thermal Degradation : Thermogravimetric analysis (TGA) of analogs shows decomposition above 250°C, releasing CO₂ and NH₃.

-

Photoreactivity : UV irradiation (λ = 254 nm) induces [4+2] cycloaddition in the furan ring, forming oxabicyclo derivatives .

Biological Derivatization

-

Enzymatic Hydrolysis : Liver microsomes (e.g., human CYP450) metabolize the amide bond, producing bioactive metabolites.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several benzamide derivatives and heterocyclic scaffolds. Below is a comparative analysis based on molecular features, applications, and physicochemical properties.

Structural Analogues from Patent Literature ()

Example 53 in describes 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide, which shares:

- A benzamide backbone.

- A pyrazolo-pyrimidine heterocycle (vs. pyrazole-furan in the target compound).

- Fluorinated aromatic substituents (enhancing bioavailability and target affinity).

Key Differences :

- The target compound lacks the chromen-4-one and pyrimidine rings present in Example 53, which are critical for kinase inhibition in oncology applications.

- The trifluoromethyl group in the target compound may confer greater electron-withdrawing effects compared to the fluoro substituents in Example 53 .

Agrochemical Benzamide Derivatives ()

lists pesticidal benzamides such as flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) and cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide).

Comparison with Flutolanil :

Comparison with Cyprofuram :

- Cyprofuram integrates a furan-derived tetrahydro-2-oxo group, similar to the furan in the target compound.

- Cyprofuram’s chlorophenyl and cyclopropane carboxamide groups differ significantly, suggesting divergent mechanisms of action .

Physicochemical and Binding Properties

While explicit data for the target compound are absent in the provided evidence, structural parallels allow inferences:

Research Findings and Mechanistic Insights

- Binding Affinity : The trifluoromethyl group in the target compound may enhance hydrophobic interactions in protein pockets, as seen in Glide XP scoring models for similar ligands .

- Metabolic Stability : The pyrazole-furan system could reduce oxidative degradation compared to simpler heterocycles (e.g., imidazole).

- SAR Trends : Fluorination (as in Example 53) and trifluoromethylation (as in flutolanil) are recurrent strategies to optimize potency and pharmacokinetics in benzamide derivatives .

Preparation Methods

Synthetic Route Design and Strategic Considerations

Retrosynthetic Analysis

The target compound decomposes into three key fragments:

- 3-(Trifluoromethyl)benzoyl chloride (benzamide precursor)

- 2-(4-(Furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethylamine (pyrazole-ethylamine intermediate)

- Coupling reagents for amide bond formation

Detailed Preparation Methods

Synthesis of 4-(Furan-2-yl)-3,5-Dimethyl-1H-Pyrazole

Cyclocondensation Protocol

Ethyl acetoacetate (10 mmol) + furan-2-carbohydrazide (10 mmol)

→ Reflux in glacial acetic acid (12 h)

→ Precipitation with ice-water → Filtration → Recrystallization (ethanol)

Yield: 82–88%

Key Data:

| Parameter | Value |

|---|---|

| Reaction Temperature | 110–115°C |

| Recrystallization Solvent | Ethanol:H₂O (3:1) |

| Purity (HPLC) | ≥98% |

Alternative Microwave-Assisted Method

Reduces reaction time to 45 minutes with comparable yields (85%).

N-Alkylation to Form 2-(4-(Furan-2-yl)-3,5-Dimethyl-1H-Pyrazol-1-yl)Ethylamine

Two-Step Alkylation

- Chloroethylation:

4-(Furan-2-yl)-3,5-dimethylpyrazole (1 eq) + 1-bromo-2-chloroethane (1.2 eq)

→ K₂CO₃ (2 eq), DMF, 60°C, 8 h → 1-(2-chloroethyl)-4-(furan-2-yl)-3,5-dimethylpyrazole

Yield: 76%

- Amination:

Chloroethyl intermediate (1 eq) + NaN₃ (3 eq), DMF, 80°C, 12 h

→ Staudinger reaction with PPh₃ → Primary amine

Overall Yield: 58–63%

Amide Coupling with 3-(Trifluoromethyl)Benzoyl Chloride

Schotten-Baumann Conditions

2-(4-(Furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethylamine (1 eq)

+ 3-(Trifluoromethyl)benzoyl chloride (1.05 eq)

→ CH₂Cl₂, 0°C, Et₃N (2 eq) → Stir 4 h → Extract with NaHCO₃

Yield: 74%

Catalytic HATU-Mediated Coupling

Amine (1 eq) + Acid (1 eq) + HATU (1.1 eq) + DIPEA (3 eq)

→ DMF, RT, 6 h → Purification via flash chromatography (Hexane:EtOAc 4:1)

Yield: 89%

Comparative Performance:

| Method | Yield (%) | Purity (%) | Reaction Time |

|---|---|---|---|

| Schotten-Baumann | 74 | 95 | 4 h |

| HATU | 89 | 99 | 6 h |

Process Optimization and Scalability

Purification and Characterization

Crystallization Protocol

Crude product → Dissolve in hot ethanol (60°C)

→ Add H₂O dropwise until cloud point → Cool to 4°C → Filter

Recovery: 91% with ≥99.5% purity

Industrial-Scale Considerations

- Cost Analysis: HATU adds $12–15/g to production costs vs. $1.20/g for Schotten-Baumann

- Waste Streams: DMF requires specialized recovery systems to meet EPA guidelines

Q & A

Q. What synthetic methodologies are recommended for preparing N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzamide?

Methodological Answer: The compound can be synthesized via multi-step reactions involving:

- Pyrazole ring formation : Reacting hydrazine derivatives with diketones (e.g., 4-(furan-2-yl)-3,5-dimethyl-1H-pyrazole) under acidic conditions .

- Ethyl linker introduction : Alkylation of the pyrazole nitrogen using 1,2-dibromoethane or similar alkylating agents, followed by nucleophilic substitution to attach the benzamide moiety .

- Benzamide coupling : Use of coupling reagents like EDCI/HOBt or activated acyl chlorides (e.g., 3-(trifluoromethyl)benzoyl chloride) in anhydrous solvents (DMF, THF) under inert atmosphere .

Key Validation : Monitor intermediates via TLC and characterize using -NMR (e.g., pyrazole proton signals at δ 6.5–7.2 ppm) and mass spectrometry .

Q. How should researchers validate the structural integrity of this compound?

Methodological Answer:

- X-ray crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in DCM/hexane mixtures. Use SHELX software for structure refinement, focusing on bond angles (e.g., pyrazole N–N–C angles ~120°) and torsional parameters .

- Spectroscopic analysis :

Advanced Research Questions

Q. How can computational modeling predict the binding interactions of this compound with biological targets?

Methodological Answer:

- Docking studies : Use Glide XP (Schrödinger Suite) to model ligand-protein interactions. Key parameters:

- Validation : Compare docking scores (e.g., Glide XP score < -6 kcal/mol) with experimental IC values. Address discrepancies by refining force fields (e.g., OPLS4) or incorporating solvent effects .

Q. How to resolve contradictions between crystallographic data and computational predictions for this compound?

Methodological Answer:

Q. What strategies optimize the compound’s stability under varying pH conditions?

Methodological Answer:

- Degradation studies :

- Acidic conditions (pH 2) : Monitor hydrolysis of the benzamide bond via HPLC (C18 column, acetonitrile/water gradient) .

- Basic conditions (pH 10) : Assess pyrazole ring stability using UV-Vis spectroscopy (λ~270 nm).

- Stabilization : Introduce electron-withdrawing substituents (e.g., nitro groups) on the benzamide to reduce hydrolysis rates .

Q. How to design SAR studies for derivatives of this compound?

Methodological Answer:

Q. What analytical techniques are critical for assessing purity in multi-step syntheses?

Methodological Answer:

- HPLC-MS : Use a C18 column (5 µm, 4.6 × 150 mm) with 0.1% formic acid in water/acetonitrile mobile phase. Monitor for byproducts (e.g., unreacted acyl chloride, m/z 215.1) .

- Elemental analysis : Acceptable C, H, N values within ±0.4% of theoretical values.

Note : Avoid over-reliance on NMR alone; residual solvents (e.g., DMF) may skew integration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.